molecular formula C18H34O6 B148407 1,4-Anhydro-D-glucitol 6-dodecanoate CAS No. 5959-89-7

1,4-Anhydro-D-glucitol 6-dodecanoate

Cat. No.: B148407
CAS No.: 5959-89-7
M. Wt: 346.5 g/mol
InChI Key: LWZFANDGMFTDAV-CWLKWCNXSA-N
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Description

1,4-Anhydro-D-glucitol 6-dodecanoate is a chemical compound with the molecular formula C18H34O6This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Anhydro-D-glucitol 6-dodecanoate is typically synthesized through esterification reactions. The process involves the reaction of 1,4-anhydro-D-glucitol with dodecanoic acid (lauric acid) in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1,4-Anhydro-D-glucitol 6-dodecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Anhydro-D-glucitol 6-dodecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-anhydro-D-glucitol 6-dodecanoate involves its interaction with biological membranes and proteins. The dodecanoate group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity. This property makes it useful as an emulsifying agent in drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Anhydro-D-glucitol 6-dodecanoate is unique due to its specific esterification at the 6-position with a dodecanoate group, which imparts distinct lipophilic properties. This makes it particularly effective as an emulsifying agent and surfactant compared to its shorter-chain analogs .

Properties

CAS No.

5959-89-7

Molecular Formula

C18H34O6

Molecular Weight

346.5 g/mol

IUPAC Name

[(2S)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate

InChI

InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3/t14-,15-,17+,18+/m0/s1

InChI Key

LWZFANDGMFTDAV-CWLKWCNXSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O

SMILES

CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O

1338-39-2
5959-89-7
8028-02-2

physical_description

Liquid
Yellow oily liquid;  [Merck Index] Amber viscous liquid, cream to tan beads or flakes, or hard waxy solid;  [JECFA] Solid;  [Sigma-Aldrich MSDS]

Synonyms

(R)-2-((2R,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-hydroxyethyl Dodecanoate-d23

Origin of Product

United States

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